molecular formula C13H19NO4S B2375974 N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine 1,1-dioxide CAS No. 887833-56-9

N-(3,4-dimethoxybenzyl)tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B2375974
CAS No.: 887833-56-9
M. Wt: 285.36
InChI Key: CWOMZYRDKOKIHC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine 1,1-dioxide (DMTD) is a synthetic compound that has been developed for use in scientific research. It is a derivative of the naturally occurring alkaloid tetrahydrothiophene, which is found in several species of plants and fungi. DMTD has been studied for its potential applications in the fields of neuroscience, medicinal chemistry, and pharmacology.

Scientific Research Applications

  • Use in N-Protecting Groups :

    • The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for derivatives of 1,2-thiazetidine 1,1-dioxide. This group can be smoothly eliminated, and the efficiency varies depending on the substituents involved (Grunder-Klotz & Ehrhardt, 1991).
  • In Amine Oxidation Studies :

    • Studies on the treatment of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ion show varied products based on reaction conditions, contributing to understanding the pathways and products in amine oxidation (Smith, Norman, & Rowley, 1972).
  • Synthesis of Tetrahydroisoquinolinium Derivatives :

    • The compound has been used in the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinoliniums, showing relevance in studying apamin-sensitive Ca2+-activated K+ channels (Graulich et al., 2006).
  • As Amide Protecting Group in Glycosylation :

    • The 2,4-Dimethoxybenzyl (Dmob) group, a variant of this compound, has been used as an amide protecting group for glycosyl donors, showing its utility in carbohydrate chemistry (Kelly & Jensen, 2001).
  • In Molybdenum Oxo Complex Synthesis :

    • The compound has applications in the synthesis of molybdenum oxo complexes, providing insights into the reactivity of these complexes and their potential as functional models for molybdenum oxotransferases (Thapper et al., 2005).
  • In Alkaloid Synthesis :

    • It has been used in synthesizing various alkaloids like vasconine and pratosine through radical cyclization, adding to the knowledge of alkaloid synthesis mechanisms (Rosa et al., 1997).
  • For Carbonic Anhydrase Isoenzyme Inhibition :

    • Derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which is crucial in understanding enzyme inhibition and potential pharmaceutical applications (Artunç et al., 2016).
  • In Analytical Characterization of Designer Drugs :

    • Ortho-methoxybenzylated amphetamine-type designer drugs, which include derivatives of this compound, have been analytically characterized, showing its relevance in forensic chemistry (Westphal, Girreser, & Waldmüller, 2016).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-4-3-10(7-13(12)18-2)8-14-11-5-6-19(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOMZYRDKOKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCS(=O)(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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